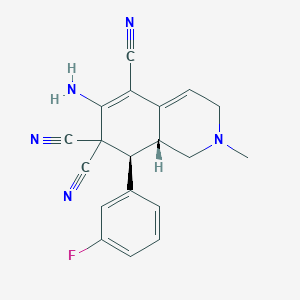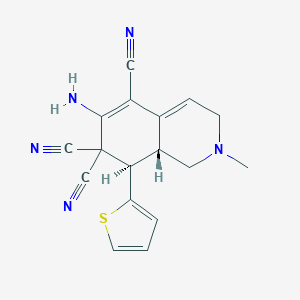![molecular formula C17H15N3O2S2 B391069 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-[3-(2-furyl)acryloyl]thiourea CAS No. 5151-10-0](/img/structure/B391069.png)
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-[3-(2-furyl)acryloyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-[3-(2-furyl)acryloyl]thiourea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzothiophene ring, a cyano group, and a furan ring, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-[3-(2-furyl)acryloyl]thiourea typically involves multiple steps, starting with the preparation of the benzothiophene ring. This can be achieved through cyclization reactions involving thiophene derivatives. The cyano group is introduced via nucleophilic substitution reactions, while the furan ring is incorporated through coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it into an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include oxidized furan derivatives, amine-substituted benzothiophenes, and various substituted benzothiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to various bioactive molecules. Research is ongoing to explore its potential as a therapeutic agent.
Medicine
In medicine, the compound’s potential as a drug candidate is being investigated. Its ability to interact with specific molecular targets could make it useful in treating various diseases.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-[3-(2-furyl)acryloyl]thiourea involves its interaction with specific molecular targets. The cyano group and benzothiophene ring are likely involved in binding to enzymes or receptors, modulating their activity. The furan ring may also play a role in the compound’s overall bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: This compound shares the carbamate functional group but lacks the complex ring structures.
Benzyl carbamate: Similar in having a carbamate group but differs in the aromatic ring structure.
N-Boc-hydroxylamine: Contains a carbamate group and is used in similar synthetic applications.
Uniqueness
What sets N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-[3-(2-furyl)acryloyl]thiourea apart is its combination of a benzothiophene ring, a cyano group, and a furan ring. This unique structure provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
5151-10-0 |
|---|---|
Fórmula molecular |
C17H15N3O2S2 |
Peso molecular |
357.5g/mol |
Nombre IUPAC |
(E)-N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C17H15N3O2S2/c18-10-13-12-5-1-2-6-14(12)24-16(13)20-17(23)19-15(21)8-7-11-4-3-9-22-11/h3-4,7-9H,1-2,5-6H2,(H2,19,20,21,23)/b8-7+ |
Clave InChI |
SQEORZWQOMUTJT-BQYQJAHWSA-N |
SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=S)NC(=O)C=CC3=CC=CO3)C#N |
SMILES isomérico |
C1CCC2=C(C1)C(=C(S2)NC(=S)NC(=O)/C=C/C3=CC=CO3)C#N |
SMILES canónico |
C1CCC2=C(C1)C(=C(S2)NC(=S)NC(=O)C=CC3=CC=CO3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B390988.png)
![1-benzoyl-2-(2-bromophenyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile](/img/structure/B390989.png)

![2-[(2-Fluorobenzyl)sulfanyl]-4,6-diphenylnicotinonitrile](/img/structure/B390994.png)


![3-benzoyl-2-phenyl-2,3-dihydrobenzo[f]pyrrolo[1,2-a]quinoline-1,1(12aH)-dicarbonitrile](/img/structure/B390999.png)
![1-benzoyl-7-chloro-2-(2-methoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B391001.png)

![7-chloro-1-(4-fluorobenzoyl)-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B391003.png)

![1-benzoyl-7-chloro-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B391006.png)


